molecular formula C6H10ClN3 B2677936 1-(Pyrimidin-2-yl)ethanamine hydrochloride CAS No. 1616809-52-9

1-(Pyrimidin-2-yl)ethanamine hydrochloride

Cat. No.: B2677936
CAS No.: 1616809-52-9
M. Wt: 159.62
InChI Key: YSFPQOISZUZLBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyrimidin-2-yl)ethanamine hydrochloride is a novel organic molecule that has garnered significant attention among chemists and biologists. This compound, with the molecular formula C6H10ClN3 and a molecular weight of 159

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-2-yl)ethanamine hydrochloride typically involves the reaction of pyrimidine derivatives with ethanamine under controlled conditions. The reaction is usually carried out in an inert atmosphere at room temperature to ensure the stability of the compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrimidin-2-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce pyrimidine amines .

Scientific Research Applications

1-(Pyrimidin-2-yl)ethanamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological processes and interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(Pyrimidin-2-yl)ethanamine hydrochloride can be compared with other similar compounds, such as:

    2-(Pyridin-2-yl)ethanamine hydrochloride: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    1-(Pyrimidin-4-yl)ethanamine hydrochloride: Similar structure but with the amino group attached to the 4-position of the pyrimidine ring.

Uniqueness: this compound is unique due to its specific substitution pattern and the resulting chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-pyrimidin-2-ylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c1-5(7)6-8-3-2-4-9-6;/h2-5H,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFPQOISZUZLBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CC=N1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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